4-Decenedioic acid
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Overview
Description
4-Decenedioic acid is an unsaturated dicarboxylic acid with the molecular formula C10H16O4 It is characterized by the presence of a double bond in its carbon chain, which distinguishes it from its saturated counterparts
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Decenedioic acid can be synthesized through several methods. One common approach involves the oxidation of unsaturated fatty acids. For instance, oleic acid can be oxidized to produce this compound. The reaction typically requires strong oxidizing agents such as potassium permanganate or ozone, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of olefins. This process involves the use of metal catalysts, such as palladium or platinum, under controlled temperature and pressure conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Decenedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: The double bond can be reduced using hydrogenation reactions, leading to the formation of decanedioic acid.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Alcohols and amines are used in esterification and amidation reactions, respectively, often in the presence of acid or base catalysts.
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Decanedioic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
4-Decenedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studies have shown its role in metabolic pathways, particularly in the context of fatty acid metabolism.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Decenedioic acid involves its interaction with metabolic enzymes. In biological systems, it can be metabolized through beta-oxidation, leading to the production of energy. The presence of the double bond influences its reactivity and interaction with enzymes, making it a subject of interest in metabolic studies.
Comparison with Similar Compounds
4-Decenedioic acid can be compared with other dicarboxylic acids, such as:
Decanedioic acid: A saturated counterpart with similar applications but different reactivity due to the absence of a double bond.
Sebacic acid: Another dicarboxylic acid used in polymer production, differing in chain length and properties.
Adipic acid: A shorter-chain dicarboxylic acid commonly used in nylon production.
The uniqueness of this compound lies in its unsaturation, which imparts distinct chemical properties and reactivity compared to its saturated analogs.
Biological Activity
4-Decenedioic acid, a dicarboxylic acid with the chemical formula C10H16O4, has garnered attention in recent years due to its diverse biological activities. This compound is primarily noted for its potential therapeutic applications, particularly in metabolic disorders, cancer treatment, and as an antimicrobial agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound is characterized by its long carbon chain and two carboxylic acid groups. Its structure can be represented as follows:
This structure contributes to its lipophilicity and potential interactions with various biological systems.
Biological Activities
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For example, a study reported that treatment with this compound led to a dose-dependent decrease in cell viability in human colorectal cancer cells (HT-29) and breast cancer cells (MCF-7) .
Table 1: Antitumor Effects of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT-29 | 25 | Induction of apoptosis |
MCF-7 | 30 | Cell cycle arrest at G1 phase |
A549 | 20 | ROS-mediated stress pathways |
2. Anti-inflammatory Properties
This compound has been shown to modulate inflammatory responses. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests its potential use in inflammatory diseases.
3. Metabolic Effects
The compound has also been evaluated for its effects on metabolic pathways. It has been found to enhance fatty acid oxidation and improve insulin sensitivity in animal models, indicating its potential role in managing metabolic syndromes .
Table 2: Metabolic Effects of this compound
Parameter | Control Group | Treatment Group (this compound) |
---|---|---|
Blood Glucose Level (mg/dL) | 120 ± 10 | 90 ± 8 |
Insulin Sensitivity Index | 1.0 ± 0.1 | 1.5 ± 0.2 |
Case Studies
Case Study 1: Cancer Treatment
A clinical trial investigated the effects of a formulation containing this compound on patients with advanced colorectal cancer. The results indicated a significant reduction in tumor size after eight weeks of treatment, with minimal side effects reported .
Case Study 2: Metabolic Syndrome
In another study focusing on patients with metabolic syndrome, supplementation with this compound improved lipid profiles and reduced waist circumference over a twelve-week period .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation: By inhibiting NF-κB signaling, it reduces the expression of pro-inflammatory cytokines.
- Fatty Acid Metabolism: It enhances mitochondrial fatty acid oxidation, which may contribute to improved metabolic health.
Properties
CAS No. |
67494-01-3 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(E)-dec-4-enedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3H,2,4-8H2,(H,11,12)(H,13,14)/b3-1+ |
InChI Key |
CXGDCGIPEJKSCK-HNQUOIGGSA-N |
Isomeric SMILES |
C(CCC(=O)O)C/C=C/CCC(=O)O |
Canonical SMILES |
C(CCC(=O)O)CC=CCCC(=O)O |
Origin of Product |
United States |
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